Comparative Antiproliferative Potency Against MEC-1 CLL Cells: GS-5829 vs. JQ1
In an XTT viability/proliferation assay using MEC-1 chronic lymphocytic leukemia cells, GS-5829 demonstrated superior antiproliferative potency compared to the widely used BET inhibitor tool compound JQ1. GS-5829 achieved an IC50 of 46.4 nM, while JQ1 showed an IC50 of 63.8 nM under the same assay conditions [1]. This represents a quantifiable difference in potency.
| Evidence Dimension | Antiproliferative IC50 in MEC-1 CLL cells |
|---|---|
| Target Compound Data | IC50 = 46.4 nM |
| Comparator Or Baseline | JQ1 (tool compound) IC50 = 63.8 nM |
| Quantified Difference | GS-5829 is 1.37-fold more potent than JQ1 (46.4 nM vs 63.8 nM) |
| Conditions | XTT viability/proliferation assay; MEC-1 CLL cell line; 72-hour incubation |
Why This Matters
This direct comparison quantifies the enhanced potency of GS-5829 against a well-characterized benchmark BET inhibitor, enabling more precise dose selection for CLL models.
- [1] Clarke A, et al. The Clinical BET Inhibitor, GS-5829, Is Active Against Chronic Lymphocytic Leukemia As Single Agent and in Combination with B-Cell Receptor Signaling Inhibitors. Blood. 2017;130(Suppl 1):3844. View Source
